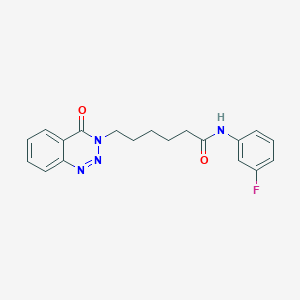

N-(3-fluorophenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-fluorophenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide is a complex organic compound that has garnered interest in various fields of scientific research

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide typically involves multi-step organic reactions. One common approach is to start with the appropriate fluorophenyl and benzotriazinyl precursors. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors to enhance the scalability of the synthesis.

化学反応の分析

Types of Reactions

N-(3-fluorophenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced.

科学的研究の応用

N-(3-fluorophenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

Industry: Utilized in the development of new materials, coatings, and other industrial applications.

作用機序

The mechanism of action of N-(3-fluorophenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions.

類似化合物との比較

Similar Compounds

- N-(3-chlorophenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide

- N-(3-bromophenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide

- N-(3-methylphenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide

Uniqueness

N-(3-fluorophenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide is unique due to the presence of the fluorophenyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in applications where these properties are advantageous.

生物活性

N-(3-fluorophenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzotriazine core fused with a hexanamide moiety and a 3-fluorophenyl substituent. The molecular formula is C19H19FN4O2, with a molecular weight of approximately 376.3 g/mol. The presence of the fluorinated aromatic group enhances the compound's lipophilicity and bioavailability, which may contribute to its therapeutic potential.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate the activity of various enzymes and receptors involved in critical biological pathways. For instance, studies suggest that it may inhibit certain kinases or other enzymes linked to cancer progression and inflammation.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Properties : Preliminary studies highlight its potential in inhibiting cancer cell proliferation. In vitro assays have shown significant cytotoxic effects against various cancer cell lines.

- Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammatory markers in cellular models, suggesting a role in treating inflammatory diseases.

- Antimicrobial Activity : Some studies have reported that this compound possesses antimicrobial properties against specific bacterial strains.

Case Studies

- Anticancer Activity : A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound induced apoptosis through the activation of caspase pathways.

- Inflammation Reduction : In an animal model of arthritis, administration of the compound led to reduced swelling and pain scores compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues.

Comparative Analysis

A comparative analysis with structurally similar compounds reveals the unique biological profile of this compound:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| N-benzyl-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide | C_{18}H_{18}N_4O_2 | Anticancer and anti-inflammatory properties |

| N-(4-fluorophenyl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide | C_{18}H_{18}FN_4O_2 | Potential antimicrobial effects |

| N-(4-bromo-2-fluorophenyl)-4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide | C_{17}H_{16}BrFN_4O_2 | Investigated for enzyme inhibition |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N-(3-fluorophenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide, and how are purity and yield maximized?

- Methodological Answer : The synthesis typically involves multi-step reactions, including coupling between fluorophenyl and benzotriazinone moieties. Key parameters include:

- Solvent selection : Polar aprotic solvents like DMF or DMSO are preferred for solubility and reaction efficiency .

- Temperature control : Reactions are often conducted at 60–80°C to balance reaction rate and side-product formation .

- Catalyst use : Palladium-based catalysts (e.g., Pd(PPh₃)₄) may enhance coupling efficiency in aromatic systems .

Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization ensures >95% purity. Yield optimization requires stoichiometric balancing of reactive intermediates .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

- Methodological Answer : Structural confirmation relies on:

- NMR spectroscopy : ¹H and ¹³C NMR to verify fluorophenyl and benzotriazinone integration, with attention to splitting patterns from fluorine coupling .

- High-resolution mass spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with fluorine and nitrogen content .

- X-ray crystallography : For crystalline derivatives, this resolves bond angles and confirms the benzotriazinone’s lactam configuration .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

- Methodological Answer : Initial screening should focus on:

- Enzyme inhibition assays : Target kinases or proteases structurally related to the benzotriazinone scaffold .

- Cytotoxicity profiling : Use cell lines (e.g., HEK293, HepG2) to assess IC₅₀ values, with comparisons to known inhibitors .

- Solubility and stability tests : PBS (pH 7.4) and simulated gastric fluid to guide formulation strategies .

Advanced Research Questions

Q. How can computational methods predict binding modes of this compound with biological targets?

- Methodological Answer : Advanced approaches include:

- Molecular docking (AutoDock Vina, Schrödinger) : To model interactions between the benzotriazinone core and ATP-binding pockets in kinases .

- Molecular dynamics simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories, focusing on fluorine-mediated hydrophobic interactions .

- Free-energy perturbation (FEP) : Quantify binding affinity changes upon fluorophenyl substitution .

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies may arise from:

- Assay variability : Standardize protocols (e.g., ATP concentrations in kinase assays) and use internal controls (e.g., staurosporine) .

- Metabolic interference : Perform liver microsome stability tests to identify metabolite interference .

- Structural analogs : Compare data with derivatives (e.g., chloro- or methyl-substituted phenyl groups) to isolate substituent effects .

Q. What strategies optimize selectivity against off-target receptors?

- Methodological Answer :

- SAR studies : Modify the hexanamide linker length or introduce steric hindrance (e.g., methyl groups) to reduce off-target binding .

- Proteome-wide profiling : Use affinity chromatography coupled with LC-MS to identify unintended protein interactions .

- Cryo-EM : Resolve high-resolution structures of compound-target complexes to guide rational design .

特性

IUPAC Name |

N-(3-fluorophenyl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN4O2/c20-14-7-6-8-15(13-14)21-18(25)11-2-1-5-12-24-19(26)16-9-3-4-10-17(16)22-23-24/h3-4,6-10,13H,1-2,5,11-12H2,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRSAQSRCYLKOKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(N=N2)CCCCCC(=O)NC3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。